
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves its interaction with specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases. Additionally, it has been found to bind to specific receptors such as the cannabinoid receptor CB2.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to modulate the immune system and regulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and physiological effects. Additionally, this compound has shown promising results in preclinical studies as a potential drug lead compound. However, one limitation of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide. One area of interest is in the development of new drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and physiological effects. Other potential directions include the study of its interaction with other enzymes and receptors, as well as its potential application in other fields such as agriculture and environmental science.
Conclusion:
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has shown promising results in scientific research. Its unique chemical structure and mechanism of action have made it a subject of interest in various fields, including medicinal chemistry and immunology. While there are limitations to its use in lab experiments, the potential applications of this compound are numerous, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves the reaction of 3-fluoro-3-methylcyclobutene with propargylamine in the presence of a palladium catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has been used in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug lead compound. This compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors.
Propiedades
IUPAC Name |
N-(3-fluoro-3-methylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c1-3-7(11)10-6-4-8(2,9)5-6/h3,6H,1,4-5H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHFFQFRHKLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

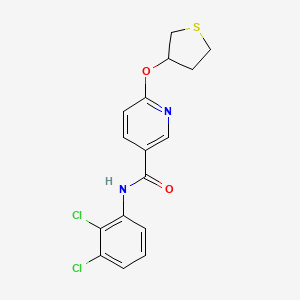
![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)
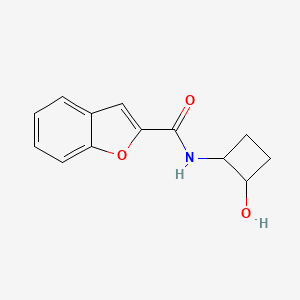
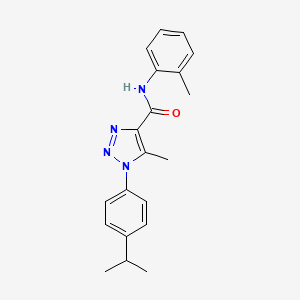
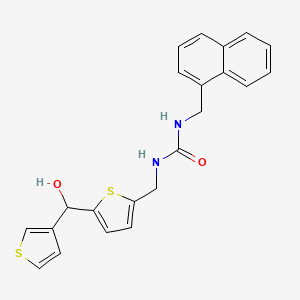
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
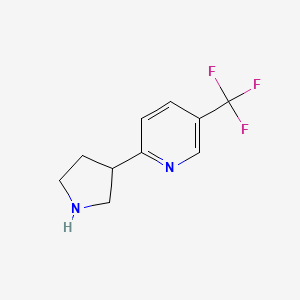
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)
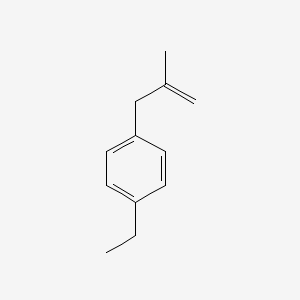
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)

